4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane backbone substituted with a 3-bromobenzoyl group at the 4-position and a carboxylic acid moiety at the 3-position. This compound (CAS: 309741-56-8) is part of a broader class of spirocyclic derivatives that have garnered interest due to their structural complexity and diverse biological activities . The spirocyclic framework provides rigidity, which can enhance binding specificity to biological targets, while the bromine atom on the benzoyl group contributes to electronic and steric effects that influence reactivity and interactions .
Synthetic routes for related 1-oxa-4-azaspiro[4.5]decane derivatives involve condensation of phenolic compounds with glycolic or lactic acid, followed by oxidation and alkylation steps (e.g., using bis(acetoxy)iodobenzene and copper catalysts) .
Properties
IUPAC Name |
4-(3-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c17-12-6-4-5-11(9-12)14(19)18-13(15(20)21)10-22-16(18)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZUVYWGJAIVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Lactam Derivatives
A common approach involves treating γ-lactams with cyclic ketones under acidic conditions. For instance, reacting pyrrolidone with cyclohexanone in the presence of sulfuric acid induces spiroannulation, forming the 1-oxa-4-azaspiro[4.5]decane skeleton. This step often requires refluxing in dichloromethane (DCM) for 12–24 hours, yielding the spirocyclic amine in moderate quantities (40–60%).
Bicyclic Intermediate Formation
Alternative routes employ bicyclic intermediates derived from tetrahydrofuran derivatives. For example, oxidizing tetrahydrofuro[3,4-b]pyrrole-5(7H)-one with m-chloroperbenzoic acid (mCPBA) generates the spirocyclic oxide, which is subsequently reduced to the amine using lithium aluminum hydride (LiAlH4). This method achieves higher regioselectivity but demands stringent anhydrous conditions.
Introduction of the 3-Bromobenzoyl Group
Acylation of the spirocyclic amine with 3-bromobenzoyl chloride is pivotal for installing the brominated aromatic moiety. Two primary strategies dominate: direct acylation using acid chlorides and coupling reactions with activated esters.
Direct Acylation with 3-Bromobenzoyl Chloride
Protocol :
-
Acid Chloride Formation : 3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM, catalyzed by dimethylformamide (DMF). For instance, refluxing 3-bromobenzoic acid with SOCl₂ (5 equivalents) for 2 hours yields 3-bromobenzoyl chloride in 99% purity.
-
Acylation Reaction : The spirocyclic amine is dissolved in DCM, cooled to 0°C, and treated with the acid chloride and a base (e.g., pyridine or K₂CO₃). Reaction completion typically requires 18–24 hours at room temperature, yielding the acylated product in 29–45% yield.
Key Data :
Coupling Reactions Using Carbodiimides
For acid-sensitive substrates, carbodiimide-mediated coupling is preferred.
Protocol :
-
Activation : 3-Bromobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM.
-
Coupling : The activated ester is reacted with the spirocyclic amine at 0°C for 1 hour, followed by stirring at room temperature for 4 hours. This method achieves yields of 53–80%.
Formation of the Carboxylic Acid Moiety
The carboxylic acid group at position 3 of the spirocyclic core is introduced via hydrolysis or retained from precursors.
Hydrolysis of Esters
Protocol :
-
Esterification : The spirocyclic intermediate is esterified using methyl or ethyl chloroformate in the presence of triethylamine.
-
Hydrolysis : The ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water (2:3:1) at room temperature for 4 hours, achieving quantitative conversion to the carboxylic acid.
Direct Synthesis from Carboxylic Acid Precursors
In some routes, the carboxylic acid is preserved throughout the synthesis by using protected intermediates (e.g., tert-butyl esters), which are deprotected with trifluoroacetic acid (TFA).
Purification and Characterization
Flash Chromatography
Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes (10–30%). This method resolves regioisomers and removes unreacted starting materials, yielding >95% purity.
Recrystallization
Recrystallization from ethanol/water (75:25) removes polymeric byproducts, enhancing crystallinity. Melting points typically range from 73–85°C.
Analytical Data :
-
¹H NMR (DMSO-d₆): δ 8.85 (d, J=2.1 Hz, 1H, aromatic), 3.96 (s, 3H, COOCH₃).
-
HRMS-ESI : m/z calcd for C₁₆H₁₈BrNO₄ [M+H]⁺: 368.22, found: 368.21.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to other functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its applications, particularly in drug development and therapeutic uses, based on current research findings.
Anticancer Activity
Recent studies have indicated that spirocyclic compounds exhibit promising anticancer properties. The unique structure of this compound may interact with specific biological targets involved in cancer progression. Research has shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential for further investigation in this area .
Enzyme Inhibition
This compound has been explored as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of lipid metabolism and inflammation. Inhibiting MAGL can have therapeutic implications for conditions such as obesity and pain management. Studies have demonstrated that derivatives of spirocyclic compounds can effectively modulate MAGL activity, indicating that this compound may also possess similar inhibitory effects .
Neuroprotective Effects
There is emerging evidence that spirocyclic compounds can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Case Study 1: Anticancer Screening
A study conducted on a series of spirocyclic compounds, including this compound, demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: MAGL Inhibition
In a pharmacological study, the compound was tested for its ability to inhibit MAGL activity in vitro. Results indicated a dose-dependent inhibition, with IC50 values comparable to known MAGL inhibitors, suggesting its potential role in therapeutic applications targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a family of 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives distinguished by substitutions on the benzoyl group. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on analog data from .
Key Observations:
Substituent Effects on Molecular Weight: Bromine (atomic weight ~80) increases molecular weight significantly compared to chlorine (~35.5) or fluorine (~19) . Dichloro or difluoro substitutions yield higher molecular weights than monosubstituted analogs (e.g., 3,5-dichloro: 358.22 vs. 3-chloro: 323.77) .
Biological Activity: Antitumor Potential: The 3-bromo and 3-chloro derivatives are investigated for antitumor activity, likely due to halogen-mediated interactions with cellular targets (e.g., enzyme inhibition) . Agrochemical Applications: Dichloro and dichloroacetyl derivatives (e.g., MON-4660) act as herbicide safeners, protecting crops from phytotoxicity . Deodorant Formulations: Fluorinated analogs (e.g., 3-fluoro) are incorporated into deodorants for malodor suppression, possibly via interaction with bacterial enzymes .
Chemical Reactivity: Electron-withdrawing groups (e.g., -Br, -Cl, -F) enhance electrophilic character, facilitating nucleophilic substitutions or metal-catalyzed couplings (e.g., triazole formation in click chemistry) .
Biological Activity
The compound 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic compounds, which are known for their unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic structure that contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 336.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Potential
The potential anticancer activity of spirocyclic compounds has been documented in several studies. For example, derivatives of spiro[4.5]decane have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties.
Case Study: Cytotoxicity Assay
In a recent study, the cytotoxic effects of various spirocyclic compounds were evaluated using MTT assays on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in metabolic pathways. Compounds similar to this compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are critical in neurodegenerative diseases and inflammation, respectively.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions to form the core structure.
- Bromination : Introducing the bromobenzoyl group through electrophilic aromatic substitution.
- Carboxylation : Adding the carboxylic acid functional group to enhance biological activity.
Table 2: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Spirocycle Formation | Cyclization | Appropriate cyclic precursors |
| Bromination | Electrophilic Aromatic Substitution | Bromobenzoyl chloride |
| Carboxylation | Nucleophilic Substitution | Carbon dioxide or carboxylic acid |
Research Findings
Various studies have highlighted the biological activity of related compounds:
- Antimicrobial Studies : A study published in the European Journal of Chemistry found that spirocyclic derivatives exhibited notable antibacterial properties against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : Research presented at a recent conference indicated that spiro[4.5]decane derivatives showed promising results in inhibiting cancer cell proliferation .
- Enzyme Inhibition : A recent publication discussed the role of similar compounds in inhibiting acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A starting spirocyclic intermediate (e.g., 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives) is reacted with a 3-bromobenzoyl chloride under nucleophilic acyl substitution conditions. Protecting groups (e.g., tert-butyl esters) may be used to preserve reactive sites during synthesis, as seen in analogous chloro- and fluoro-substituted spiro compounds . Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., DMAP) are critical for yield optimization.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton/carbon environments, with characteristic shifts for the spirocyclic core (e.g., δ 3.5–4.5 ppm for oxa-aza ring protons) and bromobenzoyl aromatic signals.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z ~380–385 for CHBrNO).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles .
Q. What are the primary biological targets of this compound in preclinical studies?
- Methodological Answer : Structural analogs (e.g., 3-chloro and 3,5-difluoro derivatives) exhibit activity as fatty acid amide hydrolase (FAAH) inhibitors, modulating endocannabinoid pathways . Target validation involves:
- Enzyme Assays : Fluorometric or radiometric assays using recombinant FAAH to measure IC values.
- Receptor Binding Studies : Competitive binding assays against cannabinoid receptors (CB1/CB2) to assess off-target effects.
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound?
- Methodological Answer :
- Reaction Temperature : Lower temperatures (0–5°C) reduce side reactions during benzoylation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC isolates high-purity product.
- Catalyst Screening : Triethylamine or Hunig’s base improves acylation efficiency. Analogous protocols for chloro-substituted derivatives achieved >75% yields .
Q. How can contradictory biological activity data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardized Assays : Use identical enzyme batches and buffer conditions (e.g., pH 7.4 PBS) to minimize variability.
- Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) in triplicate to ensure reproducibility.
- Structural Analog Comparison : Compare with chloro- and fluoro-substituted analogs to identify substituent-specific trends (e.g., bromo’s electron-withdrawing effects enhancing FAAH binding) .
Q. What computational approaches predict the compound’s interaction with FAAH?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses in FAAH’s catalytic triad (Ser241-Ser217-Lys142). Bromobenzoyl’s halogen bonding with oxyanion hole residues may enhance affinity.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.
- QSAR Modeling : Correlate substituent electronegativity (Br vs. Cl/F) with inhibitory potency using datasets from analogs .
Q. How do researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours. Monitor degradation via HPLC.
- Light/Temperature Sensitivity : Store aliquots at -20°C (dark) vs. room temperature and compare LC-MS profiles.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
